molecular formula C18H20O5 B14533491 Diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate CAS No. 62741-64-4

Diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate

Cat. No.: B14533491
CAS No.: 62741-64-4
M. Wt: 316.3 g/mol
InChI Key: QXCWXWCCJJQVLM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out by reacting 3,4-dihydronaphthalen-1-one with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction conditions include refluxing the mixture in ethanol for several hours, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death). By binding to the active site of the Bcl-2 protein, the compound can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydronaphthalen-1-one derivatives: These compounds share the 3,4-dihydronaphthalen-1-yl moiety and have been studied for their biological activities.

    Diethyl oxalate derivatives: Compounds with similar ester functional groups and structural features.

Uniqueness

Diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate is unique due to its specific combination of functional groups and its ability to interact with biological targets such as the Bcl-2 protein. This makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

CAS No.

62741-64-4

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate

InChI

InChI=1S/C18H20O5/c1-3-22-17(20)15(16(19)18(21)23-4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-6,8,10-11,15H,3-4,7,9H2,1-2H3

InChI Key

QXCWXWCCJJQVLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CCCC2=CC=CC=C21)C(=O)C(=O)OCC

Origin of Product

United States

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